molecular formula C8H5F2NO B1587112 2,5-Difluoro-4-methoxybenzonitrile CAS No. 1007605-44-8

2,5-Difluoro-4-methoxybenzonitrile

Cat. No.: B1587112
CAS No.: 1007605-44-8
M. Wt: 169.13 g/mol
InChI Key: WQQDILMHKBTFNR-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Aromatic Nitriles and their Scientific Significance

2,5-Difluoro-4-methoxybenzonitrile belongs to the class of fluorinated aromatic nitriles. These organic compounds are characterized by an aromatic ring substituted with one or more fluorine atoms and a nitrile (-C≡N) group. numberanalytics.com The incorporation of fluorine into aromatic structures is a widely employed strategy in medicinal chemistry and materials science. numberanalytics.comresearchgate.net Fluorine, being the most electronegative element, imparts unique properties to organic molecules. numberanalytics.com These include altered electronic effects, increased metabolic stability, and enhanced binding affinity to biological targets. numberanalytics.comnih.gov The presence of a nitrile group further adds to the chemical versatility of these molecules, as it can be converted into various other functional groups, such as amines and carboxylic acids, making them valuable intermediates in organic synthesis. numberanalytics.com Consequently, fluorinated aromatic nitriles are considered important building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com

Rationale for Comprehensive Academic Investigation of this compound

The specific substitution pattern of this compound, with fluorine atoms at positions 2 and 5 and a methoxy (B1213986) group at position 4 relative to the nitrile group, makes it a compound of particular interest for academic and industrial research. This arrangement of substituents creates a unique electronic and steric environment on the aromatic ring, influencing its reactivity and potential applications. The presence of two fluorine atoms enhances the molecule's stability and can direct the course of further chemical modifications. numberanalytics.com The methoxy group, an electron-donating group, can also modulate the reactivity of the aromatic ring. This distinct combination of functional groups makes this compound a versatile precursor for synthesizing more complex molecules with potential applications in various fields.

Overview of Key Research Avenues for this compound

The primary research avenue for this compound is its use as a chemical intermediate or building block. aromsyn.combldpharm.com Its unique structure allows for its incorporation into a wide range of larger, more complex molecules. Researchers utilize this compound in the synthesis of novel organic compounds that are then investigated for their potential use in medicinal chemistry and materials science. aromsyn.com For instance, it can be used in coupling reactions to create new carbon-carbon or carbon-heteroatom bonds, a fundamental process in the construction of complex organic scaffolds. aromsyn.com The resulting products are often evaluated for their biological activity or their properties as functional materials.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1007605-44-8 aromsyn.comalfa-chemistry.compharmaffiliates.com
Molecular Formula C8H5F2NO aromsyn.comalfa-chemistry.compharmaffiliates.com
Molecular Weight 169.13 g/mol aromsyn.comalfa-chemistry.compharmaffiliates.com
Boiling Point 89-93 °C sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Topological Polar Surface Area (TPSA) 33.02 Ų easycdmo.com
Number of Rotatable Bonds 1 easycdmo.com
Number of Hydrogen Bond Acceptors 4 easycdmo.com
Number of Hydrogen Bond Donors 0 easycdmo.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-difluoro-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQDILMHKBTFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397061
Record name 2,5-difluoro-4-methoxybenzonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID80397061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007605-44-8
Record name 2,5-difluoro-4-methoxybenzonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID80397061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1007605-44-8
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Synthetic Methodologies and Reaction Pathways of 2,5 Difluoro 4 Methoxybenzonitrile

Established Synthetic Routes to 2,5-Difluoro-4-methoxybenzonitrile

Established methods for synthesizing this compound typically involve the transformation of functional groups on a pre-existing substituted benzene (B151609) ring. These routes are often multi-step processes that rely on classical organic reactions.

A common strategy for the synthesis of aromatic nitriles involves the use of aryl amines as precursors via the Sandmeyer reaction. numberanalytics.com For this compound, a plausible precursor is 2,5-difluoro-4-methoxyaniline. The synthesis would proceed through the following mechanistic steps:

Diazotization: The primary aromatic amine, 2,5-difluoro-4-methoxyaniline, is treated with a source of nitrous acid, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). This reaction converts the amino group into a diazonium salt (2,5-difluoro-4-methoxybenzenediazonium chloride). The mechanism involves the formation of the nitrosonium ion (NO⁺), which acts as an electrophile and reacts with the nucleophilic amine.

Cyanation: The resulting diazonium salt is then subjected to a reaction with a cyanide salt, most commonly copper(I) cyanide (CuCN). numberanalytics.com This is the core of the Sandmeyer reaction, where the diazonium group is replaced by a nitrile group. The copper(I) catalyst facilitates the single-electron transfer mechanism, leading to the formation of an aryl radical and the release of nitrogen gas, followed by the transfer of the cyanide group from the copper complex to the aryl radical.

An alternative route could start from 1,4-difluoro-2-methoxybenzene. This precursor would require the introduction of a functional group that can be converted to a nitrile. For example, a formyl group (-CHO) could be introduced via a formylation reaction, followed by its conversion to a nitrile through dehydration of the corresponding oxime.

Several one-pot methods developed for benzonitrile (B105546) derivatives could be adapted for the synthesis of this compound.

From Aldehydes: A highly adaptable one-pot method involves the conversion of aldehydes directly into nitriles. organic-chemistry.org If 2,5-difluoro-4-methoxybenzaldehyde (B1587805) is used as a precursor, it can be converted to the corresponding nitrile in a single pot using reagents like hydroxylamine (B1172632) in the presence of a dehydrating agent or specific catalysts. For instance, a mixture of choline (B1196258) chloride and urea (B33335) can serve as an efficient and environmentally friendly catalyst for this transformation under solvent-free conditions. organic-chemistry.org

From Anilines: The classical Sandmeyer reaction sequence (diazotization followed by cyanation) can sometimes be telescoped. After the formation of the diazonium salt from 2,5-difluoro-4-methoxyaniline, the crude reaction mixture can be directly treated with the copper cyanide solution, avoiding the isolation of the often-unstable diazonium salt.

While specific one-pot syntheses for complex systems like benzothiazoles and benzotriazoles have been reported tsijournals.comchemrxiv.org, the underlying principles of minimizing purification steps and using compatible reagents are directly applicable to streamlining the synthesis of this compound.

The transition from laboratory-scale synthesis to industrial production introduces several critical considerations. The feasibility of large-scale synthesis is indicated by the commercial availability of this compound and offers of custom synthesis from gram to kilogram quantities. aromsyn.com A synthesis method for the related compound 2,6-difluoro-4-hydroxybenzonitrile (B48942) has been described as suitable for industrial production. researchgate.net

Key factors for industrial synthesis include:

Cost and Availability of Raw Materials: The economic viability of the process depends on the cost of precursors like 2,5-difluoroanisole (B31796) or 3,5-difluoroaniline.

Process Safety: The use of highly toxic reagents, particularly cyanide salts, requires stringent safety protocols and specialized handling equipment to prevent exposure and environmental contamination.

Reaction Conditions: Optimization of parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and throughput while ensuring safety and minimizing energy consumption.

Scalability and Repeatability: The chosen synthetic route must be robust, reproducible, and scalable to meet production demands. chemrxiv.org

Purification: Efficient and cost-effective purification methods, such as distillation or recrystallization, are necessary to achieve the high purity levels (e.g., >97%) required for most applications. aromsyn.com

Novel and Emerging Synthetic Strategies

Recent advances in organic synthesis have focused on developing more efficient, selective, and sustainable methods, particularly through catalysis.

Modern synthetic chemistry has seen a shift towards transition metal-catalyzed reactions for the formation of C–N bonds, offering milder conditions and broader substrate compatibility than traditional methods. numberanalytics.com

Transition metal-catalyzed cyanation of aryl halides or pseudohalides is a powerful strategy for synthesizing aromatic nitriles. numberanalytics.comnumberanalytics.com Catalysts based on palladium, nickel, or copper can facilitate this transformation with high efficiency. numberanalytics.com These reactions typically involve an oxidative addition of the aryl halide to the metal center, followed by transmetalation with a cyanide source (like zinc cyanide or potassium cyanide) and subsequent reductive elimination to yield the aryl nitrile and regenerate the catalyst. numberanalytics.com

CatalystLigandSubstrate ExampleTypical Yield (%)
Pd(OAc)₂PPh₃Aryl iodide85-95
NiCl₂dppfAryl bromide70-80
CuIDMEDAAryl iodide80-90
This table summarizes modern catalysts used in cyanation reactions, adapted from findings on transition metal-catalyzed synthesis of aromatic nitriles. numberanalytics.com

A particularly innovative and "green" approach to nitrile synthesis is the direct oxidative dehydrogenation of primary amines. researchgate.net A highly efficient method utilizes a copper catalyst, accelerated by a ligand, with molecular oxygen or air as the oxidant. acs.orgnih.gov

This strategy is directly applicable to the synthesis of this compound by using the corresponding primary amine precursor, 2,5-difluoro-4-methoxybenzylamine. The reaction is typically catalyzed by a copper(I) salt, such as CuI, in the presence of 4-dimethylaminopyridine (B28879) (DMAP) as an efficient ligand. acs.orgacs.org The ligand plays a crucial role by not only accelerating the reaction rate but also enhancing the stability of the copper catalyst. acs.orgnih.gov

The process is attractive due to its mild reaction conditions, use of an environmentally benign oxidant (O₂), and excellent functional group compatibility, leading to high yields of the desired nitrile. acs.orgnih.gov The practicality of this method has been demonstrated on a gram scale, suggesting its potential for larger-scale applications. acs.org This reaction avoids the use of toxic cyanide reagents inherent in methods like the Sandmeyer reaction, representing a significant advancement in nitrile synthesis. Other catalytic systems, such as those based on cobalt or ruthenium, are also being explored for the acceptorless dehydrogenation of primary amines to nitriles. researchgate.netnih.gov

Catalytic Approaches for Carbon-Nitrogen Bond Formation in Nitriles

Transition Metal-Mediated Cyanation Reactions for Aromatic Nitriles

The introduction of a nitrile group onto an aromatic ring is a cornerstone of synthetic organic chemistry, and transition metal-mediated cyanation reactions have emerged as powerful and versatile tools for this transformation. These methods offer significant advantages over traditional techniques like the Sandmeyer reaction, often providing milder reaction conditions, higher yields, and greater functional group tolerance.

Palladium and copper complexes are the most extensively used catalysts for the cyanation of aryl halides and pseudohalides. nih.gov Palladium-catalyzed reactions, in particular, have been the subject of intensive research, with various generations of phosphine (B1218219) ligands developed to enhance catalytic activity and stability. researchgate.net A general challenge in these reactions is the potential for the cyanide anion to poison the metal catalyst by forming stable, inactive complexes. nih.gov To circumvent this, strategies such as the use of less soluble cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) have been developed. nih.govnih.gov These reagents release cyanide ions slowly into the reaction mixture, maintaining a low enough concentration to avoid catalyst deactivation while still enabling efficient cyanation.

In the context of synthesizing this compound, a plausible and efficient route involves the palladium- or copper-catalyzed cyanation of a suitable precursor, such as 1-bromo-2,5-difluoro-4-methoxybenzene. The use of a palladium catalyst, such as palladium(II) acetate (B1210297), in conjunction with a phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) and a cyanide source like Zn(CN)₂, represents a standard and effective method for this transformation.

Alternatively, copper-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction, provides a more classical yet still highly relevant approach. This reaction typically involves heating an aryl halide with copper(I) cyanide (CuCN), often in a polar aprotic solvent like dimethylformamide (DMF). While historically requiring stoichiometric amounts of copper cyanide, modern variations have been developed that are catalytic in copper.

A representative palladium-catalyzed cyanation reaction is detailed in the table below:

Reactants Catalyst System Solvent Temperature Yield Reference
Aryl Bromide, Zn(CN)₂Pd(OAc)₂, dppfDMF80-120 °CGood to High elsevierpure.com
Aryl Chloride, K₄[Fe(CN)₆]Pd(OAc)₂, XPhos-SO₃NaPEG-400/H₂O100-120 °CGood to Excellent researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to minimize environmental impact and enhance safety. The synthesis of this compound can be evaluated through this lens, particularly concerning solvent choice and atom economy.

Solvent-Free or Low-Environmental-Impact Solvent Systems

A significant focus of green chemistry is the reduction or elimination of hazardous organic solvents. For the synthesis of this compound, particularly in the cyanation step, the choice of solvent is critical. While solvents like DMF are effective, they are also associated with environmental and health concerns.

Recent advancements in palladium-catalyzed cyanations have demonstrated the utility of more benign solvent systems. For instance, reactions can be performed in aqueous media or in greener solvents like polyethylene (B3416737) glycol (PEG). researchgate.net The use of biphasic aqueous systems can also facilitate catalyst and product separation, simplifying workup procedures and minimizing waste. researchgate.net In some cases, solvent-free, or neat, reaction conditions can be achieved, representing an ideal scenario from a green chemistry perspective.

The table below summarizes some greener solvent alternatives for cyanation reactions:

Solvent System Advantages Reference
WaterNon-toxic, non-flammable, readily available researchgate.net
Polyethylene Glycol (PEG)Biodegradable, low toxicity, recyclable researchgate.net
Ionic LiquidsLow vapor pressure, tunable properties organic-chemistry.org
Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. In the synthesis of this compound, the choice of synthetic route has a direct impact on the atom economy.

For example, a traditional Sandmeyer reaction, which proceeds via a diazonium salt intermediate from 2,5-difluoro-4-methoxyaniline, generates significant salt byproducts and has a lower atom economy. In contrast, a direct transition metal-catalyzed cyanation of 1-bromo-2,5-difluoro-4-methoxybenzene with a cyanide source like Zn(CN)₂ can offer a higher atom economy, as a greater proportion of the reactant atoms are incorporated into the desired product.

Regioselectivity and Stereoselectivity in this compound Synthesis

The precise placement of functional groups on the benzene ring is a critical challenge in the synthesis of polysubstituted aromatic compounds like this compound.

Control of Substituent Orientation During Aromatic Functionalization

The synthesis of this compound necessitates careful control over the regioselectivity of several key steps. A plausible synthetic route begins with a readily available starting material, such as 2,4-difluoronitrobenzene. The introduction of the methoxy (B1213986) group at the 4-position can be achieved via a nucleophilic aromatic substitution reaction. In this case, the strong electron-withdrawing nitro group directs the incoming nucleophile (methoxide) to the para position, leading to the selective displacement of the fluorine atom at that position.

Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer reaction, would introduce the nitrile group. The positions of the substituents are thus dictated by the inherent directing effects of the functional groups present on the aromatic ring at each stage of the synthesis.

Chiral Induction in the Synthesis of Related Benzonitrile Intermediates

While this compound itself is an achiral molecule, the principles of stereoselectivity are highly relevant in the broader context of benzonitrile synthesis. The development of methods for the enantioselective synthesis of chiral benzonitriles is an active area of research, as these compounds can serve as valuable intermediates in the preparation of pharmaceuticals and other biologically active molecules.

Chiral induction in the synthesis of benzonitrile derivatives can be achieved through various strategies. One approach involves the use of a chiral catalyst to control the formation of a stereocenter in a precursor molecule that is later converted to a benzonitrile. For instance, the asymmetric reduction of a ketone or the asymmetric alkylation of an enolate can introduce chirality.

Another strategy involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. While not directly applied to the synthesis of the achiral this compound, these principles are fundamental to the synthesis of a wide array of structurally related and potentially bioactive chiral benzonitriles.

Chemical Reactivity and Transformation of 2,5 Difluoro 4 Methoxybenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for modifying aromatic compounds, particularly those activated by electron-withdrawing groups. In the case of 2,5-Difluoro-4-methoxybenzonitrile, the presence of two fluorine atoms and a nitrile group on the benzene (B151609) ring significantly influences its reactivity towards nucleophiles.

The fluorine atoms in this compound are susceptible to displacement by various nucleophiles through an SNAr mechanism. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups.

The electron-withdrawing nature of the nitrile group and the fluorine atoms themselves activates the aromatic ring for nucleophilic attack. The general order of leaving group ability in SNAr reactions is F > Cl > Br > I, which is opposite to the trend in SN2 reactions. This is because the rate-determining step in SNAr is typically the initial attack of the nucleophile to form a stabilized carbanion intermediate (a Meisenheimer complex), and the high electronegativity of fluorine effectively stabilizes this intermediate. masterorganicchemistry.com

Research has shown that aryl fluorides, even those not strongly activated, can undergo SNAr reactions. acs.org For instance, studies on similar fluoroarenes have demonstrated that fluorine can be displaced by oxygen, nitrogen, and carbon nucleophiles. nih.govresearchgate.net In the context of this compound, this allows for the synthesis of a wide array of derivatives.

Table 1: Examples of Nucleophilic Aromatic Substitution on Fluorinated Benzonitriles

NucleophileProduct TypeReference
Alcohols (ROH)Alkoxybenzonitriles acs.org
Amines (RNH₂)Aminobenzonitriles acs.orgnih.gov
Alkyl Cyanides (R-CH₂-CN)Cyanomethylbenzonitriles acs.org

This table is illustrative and based on general reactivity patterns of fluoroarenes.

The regioselectivity and rate of SNAr reactions on this compound are governed by both electronic and steric factors. The electron-withdrawing nitrile group (-CN) and the methoxy (B1213986) group (-OCH₃) exert significant electronic influence on the aromatic ring. The nitrile group, being a strong electron-withdrawing group, activates the ortho and para positions relative to it for nucleophilic attack. The methoxy group, an electron-donating group, can also influence the reaction's regioselectivity.

Steric hindrance can also play a crucial role. researchgate.netrsc.org Bulky nucleophiles may face difficulty in approaching a sterically crowded position on the aromatic ring. The interplay of these electronic and steric effects determines which of the two fluorine atoms is preferentially substituted. For instance, in related dichloropyrimidine systems, the regioselectivity of SNAr reactions is highly sensitive to the nature and position of other substituents on the ring. wuxiapptec.com

Key Factors Influencing SNAr on this compound:

Activating Groups: The nitrile group strongly activates the ring towards nucleophilic attack.

Leaving Group: Fluorine is an excellent leaving group in SNAr reactions.

Nucleophile Strength: Stronger nucleophiles will generally react faster.

Solvent Effects: Polar aprotic solvents can enhance the rate of SNAr reactions. researchgate.net

Regioselectivity: The position of substitution is determined by the combined electronic effects of the nitrile, methoxy, and fluorine substituents, as well as steric considerations.

The nitrile group in this compound is also a site of chemical reactivity, offering pathways to other important functional groups.

The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide, which can then be further hydrolyzed to a carboxylic acid. chemistrysteps.comlibretexts.org This two-step process allows for the conversion of the benzonitrile (B105546) to 2,5-difluoro-4-methoxybenzoic acid. organic-chemistry.org The initial step involves the protonation of the nitrogen atom, which activates the carbon-nitrogen triple bond for nucleophilic attack by water. chemistrysteps.com

Reaction Scheme: Hydrolysis of this compound this compound + H₂O/H⁺ or OH⁻ → [2,5-Difluoro-4-methoxybenzamide] → 2,5-Difluoro-4-methoxybenzoic acid

The nitrile group can be reduced to a primary amine, (2,5-difluoro-4-methoxyphenyl)methanamine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction proceeds through the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group. libretexts.org Other reducing agents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have also been shown to be effective for the reduction of various aromatic nitriles to their corresponding primary amines. nih.gov The presence of electron-withdrawing groups, such as the fluorine atoms in this compound, generally facilitates the reduction. nih.gov

Table 2: Transformation of the Nitrile Group

ReactionReagentsProductReference
HydrolysisH₃O⁺, heat or NaOH, H₂O then H₃O⁺2,5-Difluoro-4-methoxybenzoic acid chemistrysteps.comorganic-chemistry.org
Reduction1. LiAlH₄, 2. H₂O(2,5-Difluoro-4-methoxyphenyl)methanamine libretexts.orgnih.gov

Reactivity of the Nitrile Group (–CN)

Derivatization via Addition Reactions (e.g., Organometallic Additions)

The nitrile group (–C≡N) in this compound is a key site for chemical modification through addition reactions. The carbon atom of the nitrile is electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. libretexts.org Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to the carbon-nitrogen triple bond.

For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, followed by acidic workup, would be expected to produce 1-(2,5-difluoro-4-methoxyphenyl)ethan-1-one.

Table 1: Organometallic Addition to this compound

Organometallic Reagent Intermediate Final Product
Grignard Reagent (R-MgX) Imine anion Ketone (after hydrolysis)
Organolithium Reagent (R-Li) Imine anion Ketone (after hydrolysis)

The reactivity of these organometallic reagents is significant, with organolithium compounds generally being more reactive than Grignard reagents. youtube.com The choice of reagent can be influenced by the desired reaction conditions and the presence of other functional groups in the molecule.

Reactivity of the Methoxy Group (–OCH₃)

The methoxy group (–OCH₃) is another important functional group in this compound that can undergo specific chemical transformations, primarily involving the cleavage of the ether linkage.

Demethylation Strategies and Mechanisms

Demethylation, the removal of the methyl group from the methoxy ether, is a common strategy to unmask a phenol (B47542). This transformation is typically achieved using strong acids or Lewis acids. Reagents like hydrogen bromide (HBr) and hydrogen iodide (HI) are effective for cleaving aryl methyl ethers. libretexts.org The reaction proceeds via protonation of the ether oxygen, making it a better leaving group (methanol). The halide ion then acts as a nucleophile, attacking the methyl carbon in an SN2 reaction to produce the corresponding phenol and a methyl halide. libretexts.org

Boron tribromide (BBr₃) is another powerful reagent for the demethylation of aryl ethers, often providing high yields under milder conditions compared to hydrohalic acids. organic-chemistry.org The mechanism involves the formation of a complex between the boron atom and the ether oxygen, followed by intramolecular or intermolecular cleavage.

Studies on the demethylation of related methoxybenzonitriles have explored various catalytic systems. nih.gov

Cleavage and Exchange Reactions

The cleavage of the C–O bond in the methoxy group is the fundamental process in demethylation. libretexts.org Under forcing conditions, other cleavage and exchange reactions can occur. For example, in the presence of an excess of a strong nucleophile, the initially formed phenol could potentially undergo further reactions, although the reactivity of phenols to nucleophilic substitution is generally low. libretexts.org

Oxidative cleavage methods have also been developed for the deprotection of p-methoxybenzyl (PMB) ethers, which share a similar structural motif. organic-chemistry.org These reactions often employ oxidizing agents in the presence of a catalyst. organic-chemistry.orgnih.gov

Electrophilic Aromatic Substitution (EAS) Reactions

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy group and deactivated by the electron-withdrawing fluorine and nitrile groups. libretexts.orgyoutube.com The interplay of these electronic effects governs the rate and regioselectivity of EAS reactions.

Halogenation, Nitration, and Sulfonation: Positional Selectivity

In electrophilic aromatic substitution, the incoming electrophile is directed to specific positions on the aromatic ring by the existing substituents. The methoxy group is a strong activating group and an ortho-, para-director. libretexts.org The fluorine atoms are deactivating but are also ortho-, para-directors. youtube.com The nitrile group is a strong deactivating group and a meta-director.

Given the substitution pattern of this compound, the position of electrophilic attack is determined by the combined directing effects of the substituents. The powerful activating and directing effect of the methoxy group is expected to dominate. The positions ortho to the methoxy group are at C3 and C5. The C5 position is already substituted with a fluorine atom. Therefore, electrophilic attack is most likely to occur at the C3 position. The position para to the methoxy group is the C1 position, which is substituted with the nitrile group.

Table 2: Directing Effects of Substituents in this compound

Substituent Position Electronic Effect Directing Effect
-OCH₃ 4 Activating Ortho, Para
-F 2, 5 Deactivating Ortho, Para
-CN 1 Deactivating Meta

Halogenation : Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst would likely lead to the substitution at the C3 position. masterorganicchemistry.com

Nitration : Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (–NO₂) onto the aromatic ring. masterorganicchemistry.com For this compound, nitration is expected to yield 2,5-Difluoro-4-methoxy-3-nitrobenzonitrile.

Sulfonation : Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (–SO₃H), also anticipated to add at the C3 position. masterorganicchemistry.com

Friedel-Crafts Reactions: Limitations and Possibilities

Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are generally sensitive to the electronic nature of the substrate. masterorganicchemistry.com

Friedel-Crafts Alkylation : This reaction is prone to limitations with strongly deactivated rings. The presence of two fluorine atoms and a nitrile group on the ring of this compound significantly deactivates it towards Friedel-Crafts alkylation. Therefore, this reaction is likely to be very sluggish or may not proceed under standard conditions.

Friedel-Crafts Acylation : This reaction is also challenging on strongly deactivated rings. However, the activating effect of the methoxy group might enable acylation to occur, albeit likely requiring harsh reaction conditions. If the reaction were to proceed, the acyl group would be directed to the C3 position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. These reactions typically involve an organic halide or triflate and an organometallic or other coupling partner, and are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For a substituted benzonitrile like this compound, the fluorine atoms can serve as leaving groups in some coupling reactions, or the entire aryl ring can be coupled via activation of a C-H or other functional group.

Suzuki-Miyaura Coupling for Biaryl Synthesis Using Nitrile Derivatives

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, creating biaryl structures by reacting an organoboron compound (like a boronic acid or ester) with an aryl halide or triflate in the presence of a palladium catalyst and a base. chemrxiv.orguvsq.fr This reaction is celebrated for its mild conditions and high tolerance for various functional groups. uvsq.fr The catalytic cycle generally proceeds through three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the catalyst. chemrxiv.org

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of amines with aryl halides or pseudohalides. nih.govgoogle.comgoogle.com This method has largely replaced harsher, traditional methods for C-N bond formation due to its broad substrate scope and functional group tolerance. google.comresearchgate.net The reaction mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination and deprotonation of the amine, and finally reductive elimination to form the C-N bond. google.comresearchgate.net

Despite the broad utility of this reaction, specific research detailing the use of this compound as a substrate in Buchwald-Hartwig amination or other direct palladium-catalyzed C-N coupling reactions is not prevalent in the existing literature. Such a reaction would likely require the displacement of one of the fluorine atoms by an amine, a process that is synthetically challenging but achievable with specialized catalyst systems.

Sonogashira Coupling and Other C-C Coupling Reactions

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide. nih.govbohrium.comeasycdmo.com The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.govbohrium.com This transformation is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structures in natural products, pharmaceuticals, and materials science. easycdmo.comrsc.orguchile.cl

While direct experimental data for this compound in a Sonogashira reaction is sparse, this compound is a logical precursor for the synthesis of certain negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). rsc.org Many mGluR5 modulators feature a substituted aryl ring linked to an alkyne, a structure readily assembled via Sonogashira coupling. rsc.org For instance, the synthesis of analogs of MPEP (2-methyl-6-(phenylethynyl)pyridine), a well-known mGluR5 NAM, and related compounds often relies on this reaction as a key bond-forming step. rsc.org In such a synthetic route, a halogenated version of this compound would be coupled with a suitable terminal alkyne.

Table 1: Representative Conditions for Sonogashira Coupling

Component Example Condition Role
Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ Palladium(0) source
Co-catalyst CuI Activates the alkyne
Base Et₃N, piperidine, or other amines Neutralizes HX byproduct, facilitates catalyst cycle
Solvent THF, DMF, or Toluene Reaction medium

| Reactants | Aryl Halide, Terminal Alkyne | Coupling partners |

Photochemical and Electrochemical Transformations

The interaction of molecules with light or electrical current can induce unique chemical transformations not accessible through thermal methods. For aromatic compounds like this compound, these methods can lead to electron transfer processes, bond cleavage, or the formation of radical intermediates.

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) involves the transfer of an electron from a donor to an acceptor molecule upon light absorption. This process generates radical ions whose subsequent reactions can lead to a variety of products. The presence of multiple functional groups on this compound, including the electron-rich methoxy group and the electron-withdrawing nitrile and fluoro groups, suggests a potential for complex photochemical behavior. Fluorinated aromatic compounds, in particular, are known to undergo various photochemical reactions, and their photolysis can lead to a range of fluorinated products. google.com

However, specific studies focusing on the photoinduced electron transfer processes of this compound are not documented in the searched scientific literature. General principles suggest that UV irradiation could excite the molecule, potentially leading to reactions initiated by either the benzonitrile or the methoxyaryl moiety, but dedicated research is needed to confirm these pathways.

Electrochemical Synthesis and Derivatization

Electrochemical methods use an electric potential to drive chemical reactions. For organic molecules, this often involves the reduction or oxidation of functional groups. The nitrile group in benzonitriles can be electrochemically reduced, typically to form benzylamines or other reduced products. The aromatic ring itself can also undergo electrochemical reactions. Studies on related compounds, such as 2,5-dimethoxy nitrobenzenes, have shown that electrochemical reduction can generate stable radical anions. bohrium.com

There is currently a lack of specific published research on the electrochemical synthesis and derivatization of this compound. The electrochemical behavior would be influenced by the reduction potential of the nitrile group and the aromatic system, as well as the stability of any resulting radical intermediates, which would be modulated by the fluoro and methoxy substituents.

Applications in Advanced Materials and Functional Molecules Research

Pharmaceutical Intermediates and Drug Discovery

In the realm of medicinal chemistry, 2,5-Difluoro-4-methoxybenzonitrile is primarily utilized as an intermediate in the synthesis of new therapeutic agents. Its fluorinated structure is particularly sought after for its ability to modulate the physicochemical properties of drug candidates.

The benzonitrile (B105546) structural motif is a key component in the design of various anti-cancer agents. Research into novel therapeutics has demonstrated that derivatives of benzonitrile can be elaborated into complex heterocyclic structures with significant antiproliferative activity. For instance, a series of compounds known as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) were developed from benzonitrile precursors. nih.govnih.gov These compounds showed potent activity against melanoma and prostate cancer cells by inhibiting tubulin polymerization. nih.govnih.gov The synthesis of such molecules often involves the reaction of a substituted benzonitrile with other reagents to form the core structure of the final active compound. nih.gov The specific substitution pattern of this compound makes it a valuable starting material for creating new generations of such anti-cancer agents, where the fluorine and methoxy (B1213986) groups can fine-tune the biological activity and pharmacokinetic profile.

The application of this compound extends beyond oncology. The compound is a building block in the creation of a variety of novel therapeutic agents. The synthesis of complex molecules often relies on the predictable reactivity of well-defined intermediates. For example, the development of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacenes (BODIPYs), which are fluorescent compounds with applications in biological imaging and photodynamic therapy, starts from precursors that are subsequently modified. nih.gov While not a direct therapeutic, such functional molecules are crucial tools in drug discovery and diagnostics. The unique electronic properties conferred by the fluorine and methoxy substituents on the benzonitrile ring allow for its incorporation into a wide range of molecular scaffolds designed to interact with specific biological targets.

Below is a table detailing the predicted lipophilicity values for this compound using various computational models.

Lipophilicity ParameterPredicted ValueMethod
iLOGP1.85In-house physics-based method easycdmo.com
XLOGP31.81Atomistic and knowledge-based method easycdmo.com
WLOGP2.69Atomistic method easycdmo.com
MLOGP1.97Topological method easycdmo.com
SILICOS-IT2.64Hybrid fragmental/topological method easycdmo.com
Consensus Log P 2.19 Average of all predictions easycdmo.com

This table presents computationally predicted lipophilicity data for this compound.

Protein kinases and phosphodiesterases (PDEs) are important classes of drug targets. The development of inhibitors for these enzymes is a major focus of pharmaceutical research. Substituted phenyl rings are common features in many kinase and PDE inhibitors. For example, research has led to the discovery of potent cyclin-dependent kinase (CDK) inhibitors containing a difluoro-methoxyphenyl group. nih.gov One such inhibitor, R547, incorporates a 2,3-difluoro-6-methoxyphenyl moiety, highlighting the importance of this substitution pattern for achieving high inhibitory activity against CDK1, CDK2, and CDK4. nih.gov This indicates that isomers like this compound are highly relevant intermediates for synthesizing analogous kinase inhibitors.

Similarly, in the field of PDE4 inhibitors, which are used to treat inflammatory conditions, many successful drugs feature a catechol ether pharmacophore. nih.govnih.gov The methoxybenzene structure of this compound serves as a bioisostere for this catechol ether group, making it an attractive starting point for designing novel PDE4 inhibitors with potentially improved properties. nih.gov

Agrochemical Development

The principles of designing biologically active molecules for pharmaceuticals often overlap with those for agrochemicals. The strategic use of specific chemical motifs can lead to the development of effective and selective herbicides and pesticides.

Enhancing Crop Protection and Yield

While direct studies detailing the specific application of this compound in crop protection are not extensively documented in publicly available research, the inclusion of fluorine atoms and a methoxy group in agrochemical compounds is a well-established strategy for enhancing efficacy. Fluorine can increase the biological activity, metabolic stability, and lipophilicity of a molecule, which are critical factors for the effectiveness of pesticides and herbicides. The benzonitrile structural motif is also present in a variety of commercial agrochemicals. Therefore, this compound is considered a promising scaffold for the synthesis of new agrochemical candidates with potentially improved properties for crop protection and yield enhancement. Further research in this area could lead to the development of novel and more effective agricultural products.

Advanced Materials Science

The unique electronic and physical properties conferred by the fluorine and methoxy substituents on the benzonitrile framework make this compound a compound of interest in materials science.

Organic Light-Emitting Diodes (OLEDs) and Electronic Devices

Fluorinated aromatic compounds are known to be valuable in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices. The incorporation of fluorine atoms can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a critical aspect in the design of efficient charge-transporting and emissive layers in OLEDs. While specific research on the direct use of this compound in OLEDs is limited, its structural features suggest its potential as a building block for the synthesis of more complex molecules with tailored optoelectronic properties for such applications.

Liquid Crystal Synthesis

The field of liquid crystals often utilizes molecules with a rigid core and flexible terminal groups. Benzonitrile derivatives are frequently employed as core structures in liquid crystal design due to their significant dipole moment and linear shape, which contribute to the formation of mesophases. The presence of fluorine atoms can further enhance the mesomorphic properties, such as thermal stability and dielectric anisotropy. Although direct reports on the use of this compound in the synthesis of liquid crystals are not prominent, its chemical structure makes it a plausible candidate for investigation as a precursor to novel liquid crystalline materials.

Specialty Chemicals Production

This compound serves as a valuable intermediate in the production of a variety of specialty chemicals. aromsyn.com Its functional groups allow for a range of chemical transformations, making it a versatile starting material for the synthesis of more complex molecules with specific functionalities. These specialty chemicals can find applications in diverse areas, including pharmaceuticals, agrochemicals, and materials science. The custom synthesis of derivatives of this compound is available on a scale ranging from grams to kilograms, indicating its utility in both research and industrial settings. aromsyn.com

Precursor for Advanced Organic Molecules and Building Blocks

The chemical reactivity of this compound makes it a key starting material for the construction of more intricate molecular architectures. aromsyn.comsigmaaldrich.com

Synthesis of Complex Organic Molecules

The nitrile group of this compound can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones, opening up a wide array of synthetic possibilities. The fluorine and methoxy groups can direct further electrophilic aromatic substitution reactions or be the target of nucleophilic substitution, allowing for the strategic introduction of other functional groups. While specific, publicly documented examples of complex molecules synthesized directly from this compound are not abundant, the synthesis of related bioactive molecules, such as 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives with analgesic and antifungal properties, highlights the potential of substituted methoxybenzonitrile scaffolds in medicinal chemistry. nih.gov Similarly, the synthesis of a modified 2'-deoxyuridine (B118206) containing a 3,5-difluoro-4-methoxybenzylidene imidazolinone derivative for use in DNA probes demonstrates the utility of related difluoro-methoxy-phenyl structures in creating sophisticated biomolecular tools. nih.gov These examples underscore the potential of this compound as a foundational element in the synthesis of a new generation of complex and functional organic molecules.

Dearomatization Strategies to Assemble Substituted Carbocycles and Heterocycles

The dearomatization of aromatic compounds is a powerful strategy for the synthesis of three-dimensional molecular architectures from readily available flat, aromatic precursors. This approach has gained significant attention as it provides access to a wide array of substituted carbocycles and heterocycles, which are valuable scaffolds in medicinal chemistry and materials science. While specific research detailing the direct application of this compound in dearomatization reactions to form carbocycles and heterocycles is not extensively documented in publicly available literature, the structural features of this compound suggest its potential as a substrate in such transformations.

The electron-withdrawing nature of the nitrile group and the fluorine atoms, combined with the electron-donating methoxy group, creates a polarized aromatic ring. This electronic profile can influence the regioselectivity of nucleophilic or electrophilic attacks that are often the initial steps in dearomatization cascades. For instance, in a Birch-type reduction, a common dearomatization strategy, the dissolution of a metal in liquid ammonia (B1221849) generates solvated electrons that can attack the aromatic ring. The substitution pattern on this compound would be expected to direct the initial electron transfer and subsequent protonation steps, leading to partially saturated carbocyclic structures.

Furthermore, transition-metal-catalyzed dearomatization reactions, such as those involving rhodium, ruthenium, or iridium, could potentially be employed. These catalysts can coordinate to the aromatic ring and facilitate a variety of transformations, including hydrogenation, cycloaddition, and cycloisomerization reactions, which would convert the planar aromatic ring into a non-aromatic carbocycle or heterocycle. The fluorine and methoxy substituents would likely play a crucial role in modulating the reactivity and selectivity of these processes.

In the context of heterocyclic synthesis, the nitrile group of this compound could serve as a handle for annulation reactions. Following a partial reduction of the benzene (B151609) ring, the nitrile could be transformed into an amine or other functional groups, which could then participate in intramolecular cyclization reactions to form various nitrogen-containing heterocycles.

While detailed experimental studies on this compound in this specific area are limited, the principles of dearomatization chemistry suggest it as a promising candidate for the synthesis of complex, fluorinated, and methoxy-substituted cyclic systems. Further research in this domain would be necessary to explore and establish its synthetic utility in the assembly of novel carbocycles and heterocycles.

Asymmetric Synthesis Applications

Asymmetric synthesis, the preparation of chiral compounds in an enantiomerically enriched form, is of paramount importance in the development of pharmaceuticals and functional materials. The inherent chirality of many biologically active molecules necessitates the use of stereoselective synthetic methods. This compound, as a prochiral molecule, presents potential opportunities for application in asymmetric synthesis, although specific, published examples of its use are not readily found.

The key to its potential lies in the enantioselective transformation of the aromatic ring or the nitrile group. For instance, an asymmetric dearomatization reaction could lead to the formation of chiral, non-aromatic carbocycles or heterocycles. This could be achieved using chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, that can differentiate between the two enantiotopic faces of the aromatic ring. The resulting products would possess stereocenters whose configuration is controlled by the chiral catalyst.

Another avenue for its application in asymmetric synthesis involves the enantioselective reduction of the nitrile group to a primary amine. While the direct asymmetric reduction of nitriles is challenging, it can be accomplished using chiral reducing agents or through catalytic hydrogenation with chiral catalysts. The resulting chiral amine could then serve as a valuable building block for the synthesis of more complex chiral molecules.

Furthermore, the fluorine atoms on the aromatic ring could influence the stereochemical outcome of reactions at adjacent positions. For example, an asymmetric nucleophilic aromatic substitution (SNAr) reaction, where one of the fluorine atoms is replaced by a nucleophile under the control of a chiral catalyst, could generate a chiral center. The electronic properties and steric bulk of the substituents would play a critical role in achieving high enantioselectivity.

While the direct application of this compound in asymmetric synthesis is an area that requires further exploration, its structural and electronic features make it an intriguing substrate for the development of new stereoselective methodologies. The synthesis of chiral, fluorinated, and methoxy-substituted compounds is of significant interest, and this benzonitrile derivative represents a potential starting point for such endeavors.

Spectroscopic Characterization and Structural Elucidation of 2,5 Difluoro 4 Methoxybenzonitrile and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and determining the molecular structure of a compound.

Fourier Transform Infrared (FTIR) Spectroscopy: Characteristic Vibrational Modes

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrations of different functional groups. For 2,5-Difluoro-4-methoxybenzonitrile, the characteristic vibrational modes are assigned based on their expected frequency ranges.

Key vibrational modes for related structures include the C-O stretching vibration in the methoxy (B1213986) group, which is often observed as a strong band. nih.gov In similar aromatic compounds, asymmetric stretching vibrations between C-C and C-N bonds can also be prominent. nih.gov The presence of the nitrile group (C≡N) would be expected to show a sharp, medium-intensity band in the region of 2200-2260 cm⁻¹. The C-F stretching vibrations typically appear in the 1000-1400 cm⁻¹ region, while aromatic C-H stretching is observed above 3000 cm⁻¹.

Table 1: Predicted Characteristic FTIR Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic RingC-H stretching> 3000
NitrileC≡N stretching2200 - 2260
Aromatic RingC=C stretching1400 - 1600
Methoxy GroupC-O stretching~1250
Fluoro SubstituentC-F stretching1000 - 1400

Raman Spectroscopy: Normal Coordinate Analysis and Vibrational Assignments

Raman spectroscopy provides complementary information to FTIR by measuring the inelastic scattering of monochromatic light. A complete vibrational assignment for this compound can be achieved through normal coordinate analysis, which involves theoretical calculations to predict the vibrational frequencies and modes. nih.gov These calculated frequencies are then compared with the experimental Raman spectrum to make definitive assignments. For similar molecules, the most intense Raman band is often associated with the C-O stretching of the methoxy group. nih.govresearchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can dramatically amplify the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically silver or gold. researchgate.netiaamonline.org This enhancement allows for the detection of trace amounts of an analyte. iaamonline.org SERS is particularly useful for overcoming the inherent weakness of the Raman signal and can be applied to identify substances at very low concentrations. researchgate.netiaamonline.org The technique has been successfully used in various fields, including the analysis of dyes and other chemical compounds. researchgate.net For this compound, SERS could be employed for trace analysis in complex matrices. youtube.comresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR and ¹³C NMR: Chemical Shifts and Coupling Constants

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the hydrogen and carbon framework of a molecule. The chemical shift (δ) of a nucleus is influenced by its local electronic environment, while spin-spin coupling constants (J) reveal information about the connectivity of atoms. youtube.com

For this compound, the ¹H NMR spectrum would be expected to show signals for the aromatic protons and the methoxy group protons. The aromatic protons would appear as multiplets due to coupling with each other and with the fluorine atoms. The methoxy protons would likely appear as a singlet.

In the ¹³C NMR spectrum, distinct signals would be observed for each unique carbon atom in the molecule, including the nitrile carbon, the aromatic carbons, and the methoxy carbon. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the fluorine and nitrile groups and the electron-donating effect of the methoxy group.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
¹H (aromatic)7.0 - 8.0MultipletJ(H,H), J(H,F)
¹H (methoxy)3.8 - 4.2Singlet-
¹³C (nitrile)115 - 120Singlet-
¹³C (aromatic)100 - 160MultipletJ(C,F)
¹³C (methoxy)55 - 65Singlet-

Note: The predicted chemical shifts and coupling constants are approximate and can vary depending on the solvent and other experimental conditions.

¹⁹F NMR: Probing Fluorine Environments

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. wikipedia.orgaiinmr.com This wide range of chemical shifts makes it easier to distinguish between different fluorine environments within a molecule. wikipedia.orgnih.gov

In the ¹⁹F NMR spectrum of this compound, two distinct signals would be expected, one for each of the non-equivalent fluorine atoms at the C2 and C5 positions. The chemical shifts of these signals would be influenced by their position on the aromatic ring and the nature of the adjacent substituents. Furthermore, coupling between the two fluorine atoms (¹⁹F-¹⁹F coupling) and between each fluorine atom and the neighboring protons (¹⁹F-¹H coupling) would lead to splitting of the signals, providing valuable structural information. wikipedia.orgsemanticscholar.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). mdpi.com This precision allows for the unambiguous determination of the elemental formula of this compound (C₈H₅F₂NO). easycdmo.comalfa-chemistry.com The exact mass can be used to confirm the identity of the compound and to distinguish it from isomers.

In the context of reaction monitoring, HRMS is instrumental in identifying and characterizing transient reaction intermediates. Its high sensitivity and mass accuracy enable the detection of short-lived species, providing mechanistic insights into the synthesis of this compound and its derivatives.

Property Value Source
Molecular Formula C₈H₅F₂NO easycdmo.comalfa-chemistry.com
Molecular Weight 169.13 g/mol easycdmo.comalfa-chemistry.com

In a mass spectrometer, molecules can be fragmented into smaller, charged particles. The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" that can be used for identification. The fragmentation pathways of benzonitrile (B105546) derivatives are influenced by the substituents on the aromatic ring. For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules or radicals.

The study of fragmentation patterns of related compounds, such as nitazene (B13437292) analogs, has shown that characteristic product ions can be used to elucidate the structure of novel derivatives. nih.gov

Potential Fragment Ion Possible Neutral Loss Significance
[M - CH₃]⁺•CH₃Loss of the methyl group from the methoxy substituent.
[M - HCN]⁺HCNLoss of hydrogen cyanide, characteristic of the nitrile group.
[M - CO]⁺COLoss of carbon monoxide, can occur from the methoxy group after rearrangement.
[M - F]⁺•FLoss of a fluorine radical.

This table represents hypothetical fragmentation patterns based on the structure of this compound and general fragmentation rules. It does not reflect actual experimental data.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy investigates the transitions between electronic energy levels in a molecule upon absorption of electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the observed absorption bands are typically due to π → π* transitions within the benzene (B151609) ring and n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms. The positions and intensities of these absorption bands are sensitive to the nature and position of the substituents on the aromatic ring. While specific UV-Vis data for this compound is not detailed in the search results, the presence of fluoro and methoxy groups is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzonitrile.

Photoacoustic Spectroscopy (PAS) is a technique that can be used to study the electronic transitions of a sample, including those that are non-radiative. In PAS, the sample is irradiated with modulated light. The absorption of this light leads to localized heating and the generation of a sound wave, which is detected by a sensitive microphone. The intensity of the photoacoustic signal is proportional to the amount of light absorbed by the sample. PAS can be particularly useful for analyzing opaque or highly scattering samples. While no specific studies utilizing PAS for this compound were found, this technique could, in principle, provide complementary information to UV-Vis spectroscopy regarding its electronic transitions.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a vital tool for investigating the electronic properties and potential applications of aromatic compounds. Benzonitrile and its derivatives are known to exhibit fluorescence in the near-ultraviolet region. aip.org The fluorescence spectra of these molecules are characterized by discrete bands, and analysis of these spectra provides insights into the vibrational energy levels of the molecule in its ground electronic state. aip.org For benzonitrile itself, approximately 140 distinct bands have been observed in its fluorescence spectrum, showing good correlation with its absorption spectrum. aip.org

The introduction of substituents onto the benzene ring, such as fluorine and methoxy groups, can significantly alter the photophysical properties, including absorption and fluorescence wavelengths, quantum yields, and fluorescence lifetimes. researchgate.net These changes arise from the electronic effects of the substituents (both inductive and resonance) and their influence on the molecular geometry and vibrational modes. researchgate.net While general studies on substituted benzonitriles confirm their fluorescent nature, specific experimental data detailing the excitation wavelength, emission wavelength, and quantum yield for this compound are not extensively detailed in the surveyed literature. However, the study of related fluorinated and methoxy-substituted aromatic compounds suggests that this compound would likely exhibit fluorescence, with characteristics influenced by the interplay of the electron-donating methoxy group and the electron-withdrawing fluoro and nitrile groups.

The broader class of benzonitrile derivatives has been explored for applications as fluorescence imaging probes, where the benzonitrile core acts as a key structural component of a larger fluorophore system. acs.org

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This analysis provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute structure of a molecule. nih.gov By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is generated, from which the electron density distribution and thus the precise location of each atom in the crystal lattice can be calculated. nih.gov This technique yields critical data including the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group.

A complete single-crystal X-ray diffraction analysis for this compound has not been reported in the reviewed literature. However, analysis of related substituted nicotinonitrile and triazolopyridazinoindole derivatives demonstrates the type of data obtained from such an experiment. For illustrative purposes, the crystallographic data for a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole is presented below to show what a typical SC-XRD analysis reveals. mdpi.com

Table 1: Illustrative Example of Single Crystal XRD Data for a Heterocyclic Compound mdpi.com (Note: This data is not for this compound and is for exemplary purposes only)

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 5.9308(2)
b (Å) 10.9695(3)
c (Å) 14.7966(4)
α (°) 100.5010(10)
β (°) 98.6180(10)
γ (°) 103.8180(10)
Volume (ų) 900.07(5)

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline materials and investigating polymorphism—the ability of a compound to exist in two or more different crystal structures. researchgate.net Polymorphs of the same compound can exhibit different physicochemical properties, such as solubility, melting point, and stability. PXRD patterns are unique fingerprints for a specific crystalline phase. nist.gov

While no specific polymorphism studies for this compound are documented in the available research, studies on other fluorinated organic molecules highlight the utility of PXRD in this area. For example, a study on 4,11-difluoroquinacridone used PXRD to evaluate four different potential crystal structure models (A, B, C, and D). nih.gov Although all four models produced similar powder patterns, Rietveld refinement allowed for a detailed comparison of the fits to the experimental data, helping to identify the most probable structure. nih.gov This approach demonstrates how PXRD is crucial for distinguishing between subtle structural variations in polymorphs.

Table 2: Example of Structural Models for 4,11-difluoroquinacridone Distinguished by Diffraction Studies nih.gov (Note: This data is not for this compound and is for exemplary purposes only)

Model Space Group Z' Molecular Arrangement
Model A P2₁/c 1 Molecules connected to four neighbors in a criss-cross pattern.
Model B P2₁/c 0.5 Similar to Model A but with a unit cell of half the size; molecule on an inversion center.
Model C 0.5 Molecules connected to two neighbors, forming parallel chains.

| Model D | P2₁/c | 1 | A structural mixture of models A/B and C. |

Computational and Theoretical Investigations of 2,5 Difluoro 4 Methoxybenzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,5-Difluoro-4-methoxybenzonitrile, DFT calculations are instrumental in predicting its geometric and electronic characteristics.

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For substituted benzenes like this compound, DFT methods such as B3LYP with a basis set like 6-31G** can be employed to predict key structural parameters. researchgate.net

Table 1: Predicted Structural Parameters of this compound (Note: The following data is illustrative of what a DFT geometry optimization would yield and is based on general chemical principles, as specific literature data is unavailable.)

ParameterPredicted Value
C-C (aromatic)~1.39 - 1.41 Å
C-CN~1.45 Å
C≡N~1.15 Å
C-F~1.35 Å
C-O~1.36 Å
O-CH₃~1.43 Å
C-H~1.08 Å
∠C-C-C (ring)~118° - 122°
∠C-C-F~119°
∠C-C-O~125°

Electronic structure analysis further elucidates the distribution of electrons within the molecule, which is heavily influenced by the electronegative fluorine atoms, the electron-donating methoxy (B1213986) group, and the electron-withdrawing nitrile group.

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT methods, one can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov For this compound, characteristic vibrational modes would include the C≡N stretch, C-F stretches, aromatic C-C stretches, and vibrations of the methoxy group.

A study on the related molecule 4-ethoxy-2,3-difluoro benzamide (B126) utilized DFT (B3LYP/6-31+G(d,p)) to perform a complete vibrational analysis, correlating calculated frequencies with experimental FT-IR and Raman spectra. researchgate.net A similar approach for this compound would yield a detailed understanding of its vibrational dynamics.

Table 2: Expected Characteristic Vibrational Frequencies for this compound (Note: These are expected frequency ranges for the functional groups present and are not from a specific calculation on the title compound.)

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
CH₃ Stretch (Methoxy)2950 - 2850
C≡N Stretch2240 - 2220
Aromatic C=C Stretch1625 - 1475
CH₃ Bend (Methoxy)1470 - 1440
C-O Stretch (Aryl Ether)1275 - 1200
C-F Stretch1250 - 1000

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the chemical reactivity and electronic properties of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, with a larger gap indicating higher stability and lower chemical reactivity. schrodinger.com

For the related compound 4-methoxybenzonitrile (B7767037), DFT calculations determined a HOMO-LUMO gap of 4.37 eV in a vacuum. For this compound, the presence of two electron-withdrawing fluorine atoms in addition to the electron-withdrawing nitrile group and the electron-donating methoxy group would modulate the energies of the frontier orbitals and thus the energy gap.

Table 3: Illustrative Frontier Molecular Orbital Energies (Note: These values are hypothetical, based on typical DFT results for similar aromatic compounds.)

OrbitalEnergy (eV)
LUMO-1.5 to -1.0
HOMO-6.5 to -6.0
HOMO-LUMO Gap (ΔE) 4.5 to 5.5

A lower HOMO-LUMO gap generally suggests that a molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays color-coded regions of different electrostatic potential on the electron density surface. Red regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are favorable for nucleophilic attack. Green areas represent neutral potential. walisongo.ac.id

For this compound, the MEP map would be expected to show significant negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group due to their lone pairs of electrons. The fluorine atoms would also contribute to regions of negative potential. Positive potential would likely be concentrated around the hydrogen atoms of the methyl group and the aromatic ring. nih.gov This analysis helps in understanding intermolecular interactions and predicting sites for hydrogen bonding.

Ab Initio and Semi-Empirical Methods

Alongside DFT, other computational methods like ab initio and semi-empirical calculations provide further understanding of molecular properties.

Ab initio methods, such as Hartree-Fock (HF), and semi-empirical methods can also be used to study the electronic structure. These methods are particularly useful for calculating nonlinear optical (NLO) properties, such as polarizability (α) and the first hyperpolarizability (β). These properties describe how a molecule's charge distribution is distorted by an external electric field. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics.

A computational study on 4-methoxybenzonitrile using ab initio HF and DFT methods calculated its polarizability and hyperpolarizability. Similar calculations for this compound would quantify the influence of the difluoro substitution on these NLO properties. The interplay between the electron-donating methoxy group and the electron-withdrawing nitrile and fluoro groups across the π-system of the benzene (B151609) ring is expected to result in a significant dipole moment and potentially interesting NLO behavior.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. By simulating the interactions between atoms over time, MD can provide a detailed view of the conformational changes and intermolecular interactions that govern the behavior of a substance. For a molecule like this compound, MD simulations can elucidate its flexibility, its interactions with other molecules, and the influence of its environment.

The conformation of this compound is largely defined by the orientation of the methoxy group relative to the benzene ring. While the difluorinated benzonitrile (B105546) ring itself is rigid, the rotation around the C-O bond of the methoxy group gives rise to different conformers. Computational conformational analysis, often employing methods like density functional theory (DFT) for energy calculations, can identify the most stable conformations. For anisole (B1667542) and its derivatives, studies have shown that the planar conformation, where the methyl group is in the plane of the benzene ring, is generally the most stable due to favorable electronic interactions. acs.org A similar preference would be expected for this compound.

Table 1: Potential Intermolecular Interactions of this compound

Interaction TypeDonorAcceptorSignificance
Hydrogen BondingC-H (from adjacent molecule)N (nitrile), O (methoxy)Influences crystal packing and solubility.
Dipole-DipolePolar C-F, C-O, C≡N bondsPolar C-F, C-O, C≡N bondsContributes to the overall lattice energy.
π-π StackingAromatic RingAromatic RingCan lead to stacked arrangements in the solid state.
C-H⋯πC-H (from adjacent molecule)Aromatic RingImportant for molecular recognition and binding.

The properties and reactivity of this compound can be significantly influenced by the solvent. MD simulations can model these solvent effects by explicitly including solvent molecules in the simulation box. The polarity of the solvent will affect the solubility of the compound. Protic solvents can form hydrogen bonds with the nitrile and methoxy groups, while aprotic polar solvents will interact through dipole-dipole interactions.

Computational studies have demonstrated that including explicit solvent molecules in theoretical models, often in combination with an implicit solvent continuum, provides a more accurate description of reaction energetics and mechanisms. nih.gov For this compound, the choice of solvent could influence reaction rates where the polarity of the transition state differs from that of the reactants. For instance, in nucleophilic aromatic substitution reactions, polar aprotic solvents are often favored.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nus.edu.sg These models are built by correlating calculated molecular descriptors with experimentally determined activities or properties.

For this compound, a variety of molecular descriptors can be calculated, including constitutional, topological, geometric, and electronic descriptors. Some key computed physicochemical properties for this compound are summarized below.

Table 2: Computed Physicochemical Properties and Descriptors for this compound

Property/DescriptorValueSignificance
Molecular Weight169.13 g/mol Basic molecular property.
LogP (Consensus)2.19Indicates lipophilicity and potential for membrane permeability. easycdmo.com
Topological Polar Surface Area (TPSA)33.02 ŲRelates to hydrogen bonding potential and membrane transport. easycdmo.com
Number of H-bond Acceptors4Indicates potential for forming hydrogen bonds. easycdmo.com
Number of Rotatable Bonds1Relates to conformational flexibility. easycdmo.com
Water Solubility (LogS, ESOL)-2.33Predicts solubility in water. easycdmo.com

QSAR models can be developed to predict the potential biological activities of this compound and its derivatives. By comparing its structural features and descriptors to those of known active compounds, it's possible to hypothesize its potential as, for example, an enzyme inhibitor or a receptor ligand. For instance, QSAR studies on fluorinated compounds have been used to predict anesthetic activity, where electrostatic and hydrophobic properties were found to be significant. researchgate.net Similarly, QSAR models for aromatic compounds have shed light on the structural requirements for transcriptional activation in bacteria. nih.gov

QSPR models can be used to predict material properties. For example, models have been developed to predict the flammability or explosive properties of organic compounds based on their molecular structure. aidic.it For this compound, QSPR could be employed to estimate properties like its boiling point, vapor pressure, or thermal stability, which are important for its handling and application in materials science.

One of the most powerful applications of computational chemistry is the in-silico design of novel molecules with improved properties. nih.gov Starting with the scaffold of this compound, new derivatives can be designed by adding or modifying functional groups.

The general workflow for designing novel derivatives is as follows:

Scaffold Selection: this compound is chosen as the starting point.

Virtual Library Generation: A library of virtual derivatives is created by systematically modifying the scaffold (e.g., changing the position of the fluorine atoms, replacing the methoxy group with other alkoxy groups, or adding substituents to the ring).

Descriptor Calculation: For each designed derivative, a range of molecular descriptors is calculated.

Property/Activity Prediction: Using pre-existing or newly developed QSAR/QSPR models, the desired properties (e.g., increased biological activity, improved solubility, or specific material characteristics) of the virtual derivatives are predicted.

Prioritization for Synthesis: The most promising candidates are selected for chemical synthesis and experimental validation.

This approach has been successfully used to design novel anticancer agents and antimicrobial compounds. ugm.ac.idijpsr.com For example, a hypothetical QSAR model for a particular biological target might suggest that increasing the lipophilicity and adding a hydrogen bond donor would enhance activity.

Table 3: Hypothetical Design of Derivatives and Predicted Activity

CompoundModification from ParentPredicted LogPPredicted Activity (Hypothetical Units)Rationale for Design
Derivative AMethoxy replaced with Ethoxy2.65120Increase lipophilicity.
Derivative BAdd a hydroxyl group1.80150Introduce a hydrogen bond donor.
Derivative CReplace nitrile with an amide1.5090Increase polarity and H-bonding capacity.
Derivative DAdd a chloro substituent2.80110Modify electronic properties and size.

Advanced Analytical Techniques and Quality Control

Chromatographic Methods

Chromatographic techniques are fundamental in the separation and analysis of 2,5-Difluoro-4-methoxybenzonitrile from reaction mixtures and for the determination of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantitative analysis of this compound. This technique offers high resolution and sensitivity, making it ideal for detecting and quantifying trace impurities.

In a typical HPLC analysis, a reversed-phase column, such as a C18 or a phenyl-based column, is often employed due to the non-polar nature of the benzonitrile (B105546) ring. The choice of a phenyl-based column can sometimes offer enhanced selectivity for aromatic compounds through π-π interactions. The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water, often with a small amount of an acidifier like formic acid to ensure good peak shape. Gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate compounds with a range of polarities. Detection is typically carried out using a UV detector, set at a wavelength where the benzonitrile moiety shows strong absorbance.

For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The peak area of this compound in a sample is then compared against this curve to determine its concentration. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Purity and Composition Analysis

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for assessing the purity and composition of this compound. Given its boiling point of 89-93 °C, this compound is sufficiently volatile for GC analysis.

In a GC system, the sample is vaporized and carried by an inert gas (the mobile phase), such as helium or nitrogen, through a capillary column. The column's stationary phase is a high-boiling-point liquid coated on the inside of the column. For aromatic compounds like this compound, a mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often suitable. The separation is based on the differential partitioning of the sample components between the mobile and stationary phases. A temperature program, where the column temperature is gradually increased, is typically used to ensure the timely elution of all components.

GC-FID is used for quantitative analysis, where the response is proportional to the mass of the carbon atoms in the analyte. GC-MS provides structural information about the separated components, aiding in the identification of impurities.

Table 2: Representative GC Method Parameters for this compound Analysis

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 250 °C at 10 °C/min
Detector FID or MS
Detector Temperature 280 °C
Injection Mode Split (e.g., 50:1)

Column Chromatography and Flash Chromatography for Purification

For the purification of this compound on a preparative scale, column chromatography and its more rapid variant, flash chromatography, are indispensable. These techniques are used to isolate the desired product from unreacted starting materials, by-products, and other impurities.

The choice of the stationary phase is typically silica (B1680970) gel due to its versatility and cost-effectiveness. The selection of the mobile phase (eluent) is critical and is usually determined by preliminary analysis using Thin Layer Chromatography (TLC). A solvent system is chosen that provides a good separation of the target compound from its impurities, with a retention factor (Rf) for the desired product typically in the range of 0.2-0.4 for optimal separation.

A common eluent system for a compound of moderate polarity like this compound would be a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. A gradient elution, where the polarity of the eluent is gradually increased, can be employed to enhance the separation of complex mixtures. The fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure product, which are then combined and the solvent evaporated to yield the purified compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques provide crucial information about the thermal stability and phase transitions of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA thermogram of a pure, anhydrous sample of this compound would be expected to show a stable baseline until the onset of thermal decomposition. The temperature at which significant mass loss begins is an indicator of the compound's thermal stability.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A DSC thermogram can reveal the melting point of the compound, which is a key indicator of purity. A sharp melting peak suggests a high-purity substance, while a broad peak often indicates the presence of impurities. Other thermal events, such as crystallization or solid-solid transitions, can also be detected.

Table 3: Expected Thermal Properties of this compound

PropertyExpected Value/Observation
Melting Point (DSC) A sharp endothermic peak. The exact temperature would need to be determined experimentally.
Decomposition Temperature (TGA) Onset of mass loss at a temperature indicative of the compound's stability.
Heat of Fusion (DSC) The enthalpy change associated with melting, which can be calculated from the area of the melting peak.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a direct measure of its empirical formula. For this compound, with the molecular formula C₈H₅F₂NO, the theoretical elemental composition can be calculated.

The experimental values for carbon (C), hydrogen (H), and nitrogen (N) are typically determined by combustion analysis. The sample is burned in a stream of oxygen, and the resulting combustion gases (CO₂, H₂O, and N₂) are quantified. The fluorine content can be determined by various methods, including ion-selective electrode analysis after combustion in an oxygen flask. The oxygen content is usually determined by difference. A close agreement between the experimentally determined percentages and the calculated theoretical values is a strong confirmation of the compound's identity and purity.

Table 4: Elemental Composition of this compound (C₈H₅F₂NO)

ElementTheoretical %
Carbon (C) 56.82%
Hydrogen (H) 2.98%
Fluorine (F) 22.46%
Nitrogen (N) 8.28%
Oxygen (O) 9.46%

Future Research Directions and Unexplored Potential

Targeted Synthesis of Isotopic Variants for Mechanistic Studies and Radiotracer Development

The synthesis of isotopically labeled versions of 2,5-Difluoro-4-methoxybenzonitrile is a promising area for elucidating reaction mechanisms and developing new diagnostic tools. Isotopic labeling is a powerful technique used to track the transformation of molecules through chemical reactions or biological pathways. researchgate.netnih.gov

For mechanistic studies, stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) can be incorporated into the molecule. For instance, labeling the nitrile carbon with ¹³C or the nitrogen with ¹⁵N would allow for detailed investigation of reactions involving the cyano group, such as hydrolysis, reduction, or cycloadditions, using techniques like NMR spectroscopy and mass spectrometry. researchgate.netthieme-connect.de Such studies can provide deep insights into reaction intermediates and transition states. researchgate.net

A particularly compelling future direction is the development of radiotracers for Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging modality that utilizes compounds labeled with positron-emitting radionuclides to visualize and quantify physiological processes in vivo. meduniwien.ac.at Given the presence of fluorine, the synthesis of an ¹⁸F-labeled variant of this compound is a logical and valuable goal. Fluorine-18 is an ideal radioisotope for PET due to its convenient half-life (109.8 minutes) and low positron energy. nih.gov The development of ¹⁸F-labeled benzonitriles has been explored for imaging specific biological targets, such as the Adenosine A2A Receptor. nih.gov A potential radiosynthesis could involve a nucleophilic aromatic substitution on a suitable precursor to introduce the [¹⁸F]fluoride. Derivatives of this compound could be developed as novel PET radiotracers for oncology, neurology, or cardiology, depending on the biological target they are designed for.

Potential Isotopic Variants and Their Primary Applications

IsotopeLabeling PositionPrimary ApplicationInvestigative Technique
¹⁸FAromatic RingPET Radiotracer DevelopmentPositron Emission Tomography (PET)
¹³CNitrile Carbon (C≡N)Mechanistic Studies of Nitrile ReactionsNMR Spectroscopy, Mass Spectrometry
¹⁵NNitrile Nitrogen (C≡N)Mechanistic Studies of Nitrile ReactionsNMR Spectroscopy, Mass Spectrometry
²H (D)Methoxy (B1213986) Group (-OCD₃)Kinetic Isotope Effect StudiesKinetic Analysis

Exploration of Bioorthogonal Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov These reactions have become indispensable tools for labeling and visualizing biomolecules in their natural environment. The nitrile group, particularly when activated by electron-withdrawing substituents, can participate in such reactions. nih.gov

The two fluorine atoms in this compound are expected to increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity could be harnessed for bioorthogonal applications. One notable reaction is the click reaction between activated heteroaromatic nitriles and molecules containing a 1,2-aminothiol moiety, such as an N-terminal cysteine residue in a protein. acs.org This reaction proceeds through the formation of a thioimidate intermediate, followed by an intramolecular condensation to form a stable thiazoline (B8809763) product. nih.gov The reaction is highly specific and occurs under biocompatible conditions. nih.govacs.org

Future research could focus on using this compound or its derivatives as tunable reagents for:

Site-specific protein labeling: Attaching probes like fluorophores or affinity tags to proteins with N-terminal cysteines.

In-situ drug assembly: Designing systems where the compound reacts with a modified protein or peptide to assemble a therapeutic agent at a specific location in the body.

Development of cellular probes: Creating molecules that can enter cells and selectively react with specific targets for imaging or tracking purposes.

The reactivity of the nitrile can be modulated by the electronic properties of the substituents on the aromatic ring, making this class of compounds highly tunable for various bioorthogonal strategies. acs.org

Comparison of Relevant Bioorthogonal Reactions

ReactionReactantsKey FeaturesPotential Role of this compound
Nitrile-Cysteine LigationActivated Nitrile + N-terminal CysteineHigh specificity, biocompatible conditions. nih.govServes as the activated nitrile component.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Cyclooctyne (B158145) + Azide (B81097)Copper-free, rapid kinetics. escholarship.orgCould be functionalized with an azide or cyclooctyne for dual-labeling strategies.
Inverse Electron-Demand Diels-Alder (IEDDA)Tetrazine + Strained Alkene/AlkyneExtremely fast kinetics, highly orthogonal. escholarship.orgresearchgate.netCould be derivatized to carry a tetrazine or dienophile moiety.

Integration into Advanced Catalytic Cycles and Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient approach in organic synthesis. The nitrile group is a versatile functional group that can undergo various transformations, including hydrolysis, reduction to amines or aldehydes, and addition of organometallic reagents to form ketones. chemistrysteps.comnumberanalytics.com

The structure of this compound makes it an attractive substrate for designing novel cascade reactions. For example, a sequence could be envisioned where the nitrile is first reduced to a primary amine, which then participates in an intramolecular cyclization with another functional group introduced onto the aromatic ring via a transition-metal-catalyzed cross-coupling reaction. The fluorine atoms can influence the regioselectivity and reactivity of such coupling reactions.

Furthermore, the compound could be integrated into multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. thieme-connect.de The nitrile could act as a key component in reactions like the Strecker or Ugi reaction, enabling the rapid assembly of diverse molecular libraries. numberanalytics.com The electronic tuning provided by the fluoro and methoxy substituents could be exploited to optimize yields and explore new reaction pathways in transition-metal catalysis. nih.gov

Development of Novel Sensor Technologies Based on this compound Derivatives

The development of chemical sensors for detecting specific analytes is a critical area of research. Derivatives of this compound could serve as the core structure for novel sensor technologies. The principle behind such sensors would be the modulation of the molecule's electronic or photophysical properties upon binding to a target analyte.

Potential sensor designs could include:

Fluorescent Sensors: By attaching a fluorophore to the benzonitrile (B105546) scaffold, or by designing the scaffold itself to be fluorescent, a system could be created where analyte binding causes a change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" sensor). The fluorine atoms can help tune the photophysical properties of the system.

Spectroscopic Probes: The nitrile group has a distinct and sharp vibrational stretching frequency in the infrared (IR) spectrum. If a receptor moiety is attached to the molecule, the binding of an analyte could induce a change in the electronic environment of the nitrile, leading to a detectable shift in its IR or Raman frequency.

These sensors could be tailored for a wide range of targets, from metal ions to biological macromolecules, by modifying the receptor unit attached to the this compound core.

Conceptual Sensor Designs

Sensor TypeTarget Analyte (Example)Proposed MechanismDetection Method
Fluorescent Turn-On SensorMetal Ion (e.g., Zn²⁺)Analyte binding to a chelating group suppresses a photoinduced electron transfer (PeT) quenching pathway.Fluorimetry
Ratiometric Fluorescent SensorpHProtonation/deprotonation of an attached group alters the intramolecular charge transfer (ICT) character, shifting emission wavelength.Fluorimetry
Vibrational ProbeEnzyme ActivityEnzymatic modification of a substrate attached to the molecule alters the nitrile's electronic environment.FTIR or Raman Spectroscopy

Deepening the Understanding of Fluorine's Unique Influence on Reactivity and Properties

The presence of fluorine atoms in organic molecules can dramatically alter their physical, chemical, and biological properties. beilstein-journals.orgrsc.org this compound serves as an excellent model system to study and exploit these "fluorine effects."

Key areas of investigation include:

Electronic Effects: The two fluorine atoms exert a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. This effect also increases the electrophilicity of the nitrile carbon. researchgate.netjeeadv.ac.in Systematic studies comparing its reactivity to non-fluorinated or mono-fluorinated analogs would provide quantitative data on these effects.

Metabolic Stability: In medicinal chemistry, fluorine is often introduced to block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing a drug's half-life. mdpi.com Research could investigate the metabolic fate of this compound and its derivatives to understand how the fluorine atoms protect the aromatic ring from oxidative metabolism.

Conformational Control and Binding: Fluorine can engage in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can influence molecular conformation and enhance binding affinity to biological targets. mdpi.comnih.gov High-resolution structural studies of its derivatives bound to proteins could reveal the precise role of the fluorine atoms in molecular recognition.

Physicochemical Properties: Fluorine substitution significantly impacts properties like lipophilicity (LogP) and acidity/basicity (pKa). beilstein-journals.org These parameters are crucial for drug design as they affect solubility, membrane permeability, and bioavailability.

Influence of Fluorine Substitution on Molecular Properties

PropertyEffect of Fluorine SubstitutionImplication for this compound
ReactivityIncreases electrophilicity of nitrile carbon; modifies aromatic ring reactivity. researchgate.netEnhanced reactivity in nucleophilic additions and bioorthogonal reactions.
Lipophilicity (LogP)Generally increases lipophilicity. beilstein-journals.orgAffects solubility and ability to cross biological membranes. easycdmo.com
Metabolic StabilityBlocks sites of oxidation, increasing metabolic half-life. mdpi.comPotential for greater in vivo stability in derivative drug candidates.
Binding AffinityCan form unique non-covalent interactions with protein targets. nih.govPotential to enhance the potency of biologically active derivatives.

Q & A

Q. What are the established synthetic routes for 2,5-difluoro-4-methoxybenzonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential halogenation and methoxylation of benzonitrile derivatives. A validated route includes:

  • Step 1: Nitration of 2,5-difluorobenzonitrile followed by selective reduction to introduce an amino group .
  • Step 2: Methoxylation via nucleophilic aromatic substitution (SNAr) using methoxide ions under anhydrous conditions (e.g., NaOMe in DMF at 80°C). The fluorine atoms at positions 2 and 5 act as leaving groups, with regioselectivity controlled by the electron-withdrawing nitrile group .
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity .

Key Variables:

  • Temperature control during methoxylation minimizes side reactions (e.g., demethylation).
  • Solvent polarity impacts reaction kinetics; DMF accelerates substitution compared to THF.

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Analysis:
    • ¹H NMR: Peaks at δ 7.35–7.45 (doublet, aromatic H), δ 3.90 (singlet, OCH₃).
    • ¹⁹F NMR: Distinct signals at δ -115 ppm (F-2) and -120 ppm (F-5) confirm substitution patterns .
  • HPLC-MS: Use a C18 column with acetonitrile/water (70:30) mobile phase; [M+H]+ peak at m/z 182.1 confirms molecular weight .
  • FT-IR: Stretching bands at 2230 cm⁻¹ (C≡N), 1250 cm⁻¹ (C-F), and 2850 cm⁻¹ (OCH₃) validate functional groups .

Q. What are the stability and reactivity profiles of this compound under common laboratory conditions?

Methodological Answer:

  • Stability:
    • Hydrolytically stable in neutral aqueous solutions but prone to degradation under strong acids/bases (e.g., HCl/NaOH) via nitrile hydrolysis to amides or carboxylic acids .
    • Store under inert gas (N₂/Ar) at -20°C to prevent photodegradation .
  • Reactivity:
    • The methoxy group undergoes demethylation with BBr₃ at -78°C to yield phenolic derivatives .
    • Fluorine atoms participate in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict regioselectivity in substitution reactions involving this compound?

Methodological Answer:

  • DFT Calculations (B3LYP/6-31G):*
    • Electron density maps reveal the nitrile group deactivates the para position, directing nucleophiles to the ortho (C-2) and meta (C-5) positions.
    • Activation energies for SNAr at C-2 are 5–8 kcal/mol lower than at C-5 due to steric hindrance from the methoxy group .
  • Practical Application: Use computational predictions to design ligands for selective fluorination or methoxylation in complex scaffolds.

Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?

Methodological Answer:

  • Case Study: Discrepancies in yields (60–85%) during methoxylation arise from:
    • Impurity in Reagents: Trace moisture in NaOMe reduces reactivity. Use Karl Fischer titration to verify reagent dryness .
    • Temperature Gradients: Uneven heating in large batches leads to incomplete substitution. Optimize using microwave-assisted synthesis (e.g., 100°C, 30 min) .
  • Mitigation: Implement process analytical technology (PAT) for real-time monitoring of reaction progress .

Q. What strategies optimize the compound’s solubility for use in biological assays?

Methodological Answer:

  • Solubility Screening:
    • Polar Solvents: DMSO (25 mg/mL), ethanol (10 mg/mL). Avoid aqueous buffers (pH-dependent precipitation) .
    • Co-solvents: Use cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility in PBS (pH 7.4) .
  • Crystallography: Co-crystallize with urea or PEG derivatives to stabilize the nitrile group in solid dispersions .

Q. How does this compound interact with cytochrome P450 enzymes in metabolic studies?

Methodological Answer:

  • In Vitro Assays:
    • Incubate with human liver microsomes (HLMs) and NADPH. Monitor metabolites via LC-MS/MS.
    • Major Metabolite: 2,5-Difluoro-4-hydroxybenzonitrile (demethylation via CYP3A4) .
  • Kinetic Parameters:
    • Km = 15 µM, Vmax = 0.8 nmol/min/mg protein. Competitive inhibition observed with ketoconazole (CYP3A4 inhibitor) .

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Reactant of Route 1
2,5-Difluoro-4-methoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
2,5-Difluoro-4-methoxybenzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.